molecular formula C17H16ClFN4O2S2 B2790933 1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide CAS No. 1115963-37-5

1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide

Cat. No. B2790933
CAS RN: 1115963-37-5
M. Wt: 426.91
InChI Key: PWCNZVQFFYGGOK-UHFFFAOYSA-N
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Description

The compound “1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridine ring, and an amide group . These functional groups suggest that the compound could have a variety of potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring and a pyridine ring, both of which are aromatic and contribute to the stability of the molecule. The amide group could participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the amide group or at the heterocyclic rings . The exact reactions would depend on the reaction conditions and the presence of other reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could make the compound polar and potentially soluble in water. The aromatic rings could contribute to the compound’s stability and could influence its reactivity .

Future Directions

The future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O2S2/c18-13-5-3-6-14(19)12(13)11-26-17-21-20-16-15(7-4-10-23(16)17)27(24,25)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCNZVQFFYGGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN3C2=NN=C3SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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